Isopropyl 2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,7-dibromospiro[fluorene-9,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spiro linkage between a fluorene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2,7-dibromospiro[fluorene-9,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then reacted with piperidine under specific conditions to form the spiro linkage. The final step involves esterification with isopropyl alcohol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,7-dibromospiro[fluorene-9,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Isopropyl 2,7-dibromospiro[fluorene-9,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Isopropyl 2,7-dibromospiro[fluorene-9,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro linkage provides a rigid structure that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromospiro[fluorene-9,9’-xanthene]
- 2,7-Dibromospiro[fluorene-9,4’-piperidine]
Uniqueness
Isopropyl 2,7-dibromospiro[fluorene-9,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and the spiro linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C21H21Br2NO2 |
---|---|
Molecular Weight |
479.2 g/mol |
IUPAC Name |
propan-2-yl 2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21Br2NO2/c1-13(2)26-20(25)24-9-7-21(8-10-24)18-11-14(22)3-5-16(18)17-6-4-15(23)12-19(17)21/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
KFDUUEYIEQQDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.